molecular formula C12H14N2O2 B563189 rac Mephenytoin-d5 CAS No. 1185032-66-9

rac Mephenytoin-d5

Cat. No.: B563189
CAS No.: 1185032-66-9
M. Wt: 223.287
InChI Key: GMHKMTDVRCWUDX-UPKDRLQUSA-N
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Description

rac Mephenytoin-d5, also known as rac 5-Ethyl-3-methyl-5-(phenyl-d5)hydantoin, is a deuterated analog of Mephenytoin. It is a labeled compound used in chemical studies and drug metabolism studies. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which makes it useful in various research applications .

Preparation Methods

The preparation of rac Mephenytoin-d5 involves the synthesis of Mephenytoin with the use of reagents or catalysts containing deuterium atoms. This process allows for the exchange of hydrogen atoms with deuterium atoms, resulting in the formation of this compound . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

rac Mephenytoin-d5 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of rac Mephenytoin-d5 is similar to that of Mephenytoin. It primarily acts by blocking frequency-, use-, and voltage-dependent neuronal sodium channels, thereby limiting the repetitive firing of action potentials. This action stabilizes the neuronal membrane and prevents the spread of seizure activity in the motor cortex . The molecular targets involved include sodium channel protein type 5 subunit alpha and various cytochrome P450 enzymes .

Biological Activity

Racemic Mephenytoin-d5 (CAS No. 1185032-66-9) is a deuterated form of the anticonvulsant drug Mephenytoin, which is primarily used for the management of epilepsy. This compound is notable for its role in pharmacokinetic studies due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways and interactions within biological systems.

  • Molecular Formula : C12H9D5N2O2
  • Molecular Weight : 223.30 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in DMSO
  • Melting Point : Approximately 135-138 °C
  • Storage Conditions : Recommended at 2-8 °C

Racemic Mephenytoin-d5 functions as an anticonvulsant primarily through its action as a substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6. The metabolism of Mephenytoin involves:

  • N-Demethylation
  • 4-Hydroxylation of the aromatic ring

These metabolic processes are critical for understanding the pharmacokinetics and dynamics of the drug, as they influence both efficacy and safety profiles.

Pharmacokinetics

The pharmacokinetic parameters of racemic Mephenytoin-d5 have been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Notably, it serves as a model compound for evaluating genetic polymorphisms in drug metabolism:

ParameterValue
Volume of Distribution (Vd)0.6 L/kg
Clearance (Cl)0.8 L/h/kg
Half-life (t½)10 hours

Case Studies

  • Genetic Polymorphism in CYP2C19 :
    A study by Ferguson et al. (1998) highlighted a genetic defect in CYP2C19 that affects the metabolism of Mephenytoin, leading to poor metabolizer phenotypes. This has implications for dosing strategies in populations with high prevalence rates of this polymorphism.
  • Impact on Drug Interactions :
    Research indicates that Mephenytoin can interact with other medications metabolized by CYP enzymes, such as diazepam and omeprazole. This necessitates careful monitoring and adjustment of dosages when co-administered with these drugs.
  • Therapeutic Monitoring :
    A clinical trial demonstrated that therapeutic drug monitoring (TDM) using racemic Mephenytoin-d5 could enhance treatment outcomes in patients with refractory epilepsy by optimizing individual dosing regimens based on metabolic profiles.

Properties

IUPAC Name

5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-UPKDRLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662066
Record name 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185032-66-9
Record name 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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